5,6-Dichlorobenzo[c]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-4-3-11-10-7(4)2-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSIIZMMBCDSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NOC=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6 Dichlorobenzo C Isoxazole and Its Analogues
General Strategies for Isoxazole (B147169) Ring Construction
The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with significant applications. mdpi.com The most prevalent and versatile methods for synthesizing the isoxazole core involve either cycloaddition reactions, which build the ring in a single step from two components, or condensation reactions of linear substrates that cyclize to form the aromatic ring. wikipedia.orgyoutube.com These strategies allow for the introduction of a wide variety of substituents at different positions of the isoxazole ring. nih.gov
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is arguably the most powerful and widely used method for constructing the isoxazole ring. rsc.orgnih.gov This reaction involves a 1,3-dipole, which is a three-atom, four-pi-electron species, and a dipolarophile, typically an alkene or alkyne containing a two-pi-electron system. youtube.com For isoxazole synthesis, the quintessential 1,3-dipole is a nitrile oxide. rsc.orgyoutube.com
The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a dipolarophile like an alkene or an alkyne is a classic and highly effective route to isoxazolines and isoxazoles, respectively. nih.govtandfonline.com Nitrile oxides are typically generated in situ from precursors such as aldoximes or hydroximoyl halides to prevent their dimerization. rsc.orgacs.org The cycloaddition with an alkyne directly yields the aromatic isoxazole ring. youtube.com When an alkene is used, the initial product is an isoxazoline (B3343090), which can then be oxidized to the corresponding isoxazole. mdpi.com
The regioselectivity of the cycloaddition is a critical factor, determining the substitution pattern of the resulting isoxazole. rsc.orgacs.org This selectivity is influenced by the electronic and steric properties of both the nitrile oxide and the dipolarophile. acs.org Research has shown that these cycloadditions can be performed under various conditions, including in aqueous media under mild acidic conditions, which offers an environmentally friendly alternative to traditional methods using organic solvents. beilstein-journals.orgnih.gov
| Dipolarophile | Precursor for Nitrile Oxide | Reaction Conditions | Product Type | Reference |
| Alkyne | Aldoxime | Ball-milling, Oxone, Na2CO3 | Isoxazole | tandfonline.com |
| Alkene | Aldoxime | Ball-milling, Oxone, Na2CO3 | Isoxazoline | tandfonline.com |
| Alkyne | Hydroximoyl Halide | Mild base (e.g., NaHCO3) | Isoxazole | rsc.org |
| Alkene | 1-Nitropropane / Phenyl isocyanate | Slow addition | Isoxazole (after oxidation) | acs.org |
| Cyclic Alkenes | Oxime Halides | Water, pH 4-5 | Isoxazoline | nih.gov |
This table summarizes various [3+2] cycloaddition reactions involving nitrile oxides.
The advent of "click chemistry" has highlighted the utility of copper(I) catalysis in promoting cycloaddition reactions. In the context of isoxazole synthesis, copper(I)-catalyzed cycloaddition of acetylides (generated from terminal alkynes) to nitrile oxides provides reliable and highly regioselective access to 3,4-disubstituted isoxazoles. organic-chemistry.org This method is noted for its wide scope and reliability, functioning well with a variety of substituents on both the alkyne and nitrile oxide precursors. organic-chemistry.org The copper catalyst allows the reaction to proceed at room temperature and significantly improves the yield and regioselectivity compared to uncatalyzed thermal reactions. chemrxiv.org This catalytic cycle is believed to proceed through a copper metallacycle intermediate. organic-chemistry.org Further developments have shown that catalysts like CuI can be used effectively for these transformations. mdpi.com
Ruthenium catalysts offer a complementary approach to copper, often providing different regioselectivity in cycloaddition reactions. nih.gov Specifically, ruthenium catalysts like (Cyclopentadienyl)(cyclooctadiene)ruthenium(II) chloride [CpRuCl(cod)] have been shown to effectively catalyze the reaction between nitrile oxides and 1-haloalkynes. nih.gov This process yields 4-haloisoxazoles, which are valuable intermediates for further functionalization via cross-coupling reactions. nih.gov A key feature of the ruthenium-catalyzed pathway is its ability to engage internal alkynes, providing access to fully substituted isoxazoles. nih.gov Research has also demonstrated that ruthenium catalysts can reverse the inherent regioselectivity of the cycloaddition between nitrile oxides and electron-rich alkynes, leading to useful 4-heterosubstituted isoxazoles. researchgate.netacs.org
| Catalyst | Reactants | Product | Key Feature | Reference |
| Copper(I) | Terminal Alkyne + Nitrile Oxide | 3,4-Disubstituted Isoxazole | High regioselectivity, wide scope | organic-chemistry.org |
| [CpRuCl(cod)] | 1-Haloalkyne + Nitrile Oxide | 4-Haloisoxazole | Access to halogenated isoxazoles | nih.gov |
| Ruthenium | Electron-Rich Alkyne + Nitrile Oxide | 4-Heterosubstituted Isoxazole | Reversed regioselectivity ("Umpolung") | researchgate.netacs.org |
This table compares copper- and ruthenium-catalyzed cycloaddition reactions for isoxazole synthesis.
Condensation reactions provide a classical and straightforward route to the isoxazole ring. These methods typically involve the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a source of hydroxylamine (B1172632). wikipedia.orgyoutube.com The reaction proceeds through the formation of an intermediate, such as an imine or oxime, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. youtube.com
A widely used condensation method involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride. nih.govijert.org Chalcones are readily synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone. nih.govderpharmachemica.com The subsequent reaction with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate, leads to the formation of the isoxazole ring through an intermolecular cycloaddition reaction. nih.govjocpr.com This method is a robust and high-yielding pathway to various 3,5-disubstituted isoxazoles and their corresponding isoxazoline intermediates. nih.govnih.gov The reaction conditions are generally mild, often involving refluxing in a solvent like ethanol. nih.govderpharmachemica.com
Cyclization Strategies
This section covers intramolecular reactions where a pre-functionalized substrate cyclizes to form the isoxazole ring.
AuCl₃-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
Gold(III) chloride has emerged as a highly effective catalyst for the cycloisomerization of α,β-acetylenic oximes, leading to the formation of substituted isoxazoles under mild reaction conditions. researchgate.netnih.gov This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the acetylenic oxime precursor. researchgate.net The reaction generally proceeds with high efficiency, affording the desired isoxazoles in good to excellent yields. researchgate.net
The catalytic cycle is thought to involve the activation of the alkyne by the gold catalyst, which facilitates the nucleophilic attack of the oxime oxygen, leading to the cyclized intermediate. Subsequent protodeauration regenerates the catalyst and yields the aromatic isoxazole. A wide range of functional groups are tolerated in this reaction. researchgate.net
Table 4: AuCl₃-Catalyzed Synthesis of Substituted Isoxazoles
| R¹ | R² | Product | Yield (%) |
|---|---|---|---|
| Ph | Ph | 3,5-Diphenylisoxazole | 92 |
| 4-MeC₆H₄ | Ph | 5-Phenyl-3-(p-tolyl)isoxazole | 94 |
| Ph | 4-ClC₆H₄ | 3-Phenyl-5-(4-chlorophenyl)isoxazole | 90 |
| Ph | H | 3-Phenylisoxazole | 85 |
| n-Pr | Ph | 3-Propyl-5-phenylisoxazole | 88 |
A selection of isoxazoles synthesized via AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes. researchgate.net
CuCl-Mediated Intramolecular Cyclization from Propargylamines
A facile and efficient one-pot synthesis of isoxazoles has been developed involving the oxidation of propargylamines to the corresponding oximes, followed by a copper(I) chloride-mediated intramolecular cyclization. organic-chemistry.orgnih.gov This method offers a straightforward and highly functional group-tolerant route to a variety of 5-substituted and 3,5-disubstituted isoxazoles in good to excellent yields. organic-chemistry.org
The reaction mechanism is believed to proceed through the in situ formation of propargyl oximes, which exist as a mixture of Z and E isomers. The Z-isomer readily undergoes cyclization. The role of CuCl is not only to catalyze the cyclization but also to facilitate the isomerization of the E-oxime to the more reactive Z-isomer, thus ensuring high conversion to the isoxazole product. organic-chemistry.org
Table 5: CuCl-Mediated Synthesis of Isoxazoles from Propargylamines
| R¹ | R² | Product | Yield (%) |
|---|---|---|---|
| Ph | H | 5-Phenylisoxazole | 86 |
| 4-ClC₆H₄ | H | 5-(4-Chlorophenyl)isoxazole | 82 |
| Ph | Me | 3-Methyl-5-phenylisoxazole | 85 |
| Thiophen-2-yl | H | 5-(Thiophen-2-yl)isoxazole | 78 |
| Cyclohexyl | H | 5-Cyclohexylisoxazole | 75 |
Representative yields for the one-pot synthesis of isoxazoles from propargylamines. organic-chemistry.org
Intramolecular Cyclization of α,β-Unsaturated Oximes or β-Keto Oximes
The intramolecular cyclization of α,β-unsaturated oximes represents another important strategy for the synthesis of isoxazole and isoxazoline derivatives. The outcome of the reaction is often dependent on the specific substrate and reaction conditions. For instance, the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes can be catalyzed by hypervalent iodine(III) species to produce polycyclic isoxazole derivatives in high yields. researchgate.net
Furthermore, β-nitroenones can be converted into 3,5-disubstituted isoxazoles through a domino reductive Nef reaction followed by cyclization using tin(II) chloride dihydrate. rsc.org This method is effective under mild conditions and tolerates a variety of functional groups. While the direct cyclization of simple α,β-unsaturated oximes to isoxazoles can be challenging, these related transformations highlight the utility of intramolecular pathways starting from unsaturated oxime-like precursors. The synthesis of bicyclic isoxazoles can also be achieved through the intramolecular nitrile oxide cycloaddition of substrates derived from nitroalkanes. mdpi.comresearchgate.net
Table 6: Isoxazole Synthesis via Intramolecular Cyclization of Unsaturated Precursors
| Substrate Type | Reagents/Catalyst | Product Type | Yield (%) |
|---|---|---|---|
| Alkyne-tethered aldoxime | Hypervalent iodine(III) | Polycyclic isoxazole | up to 94 |
| β-Nitroenone | SnCl₂·2H₂O | 3,5-Disubstituted isoxazole | Good |
| Dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate | DBU, Yamaguchi reagent, ZrCl₄ | Bicyclic isoxazole | Excellent |
| Alkene-tethered aldoxime | Hypervalent iodine(III) | Polycyclic isoxazoline | Good |
Data compiled from various intramolecular cyclization methods leading to isoxazole and related heterocyclic systems. researchgate.netrsc.orgmdpi.comresearchgate.net
Cyclization of Propargylic N-Hydroxycarbamates via Pt-Carbene Intermediates
A notable method for the synthesis of isoxazoles involves the platinum-catalyzed cyclization of propargylic N-hydroxycarbamates. rsc.org This approach is distinguished by its unique mechanistic pathway, which is proposed to proceed through a platinum-carbene intermediate. This method provides a regiocomplementary route to isoxazole isomers compared to other cyclization strategies.
The reaction involves treating a propargylic N-hydroxycarbamate with a platinum catalyst. The proposed mechanism suggests that the platinum catalyst coordinates to the alkyne, leading to a cascade of events that form a Pt-carbene species. Subsequent intramolecular reaction of this intermediate facilitates the formation of the isoxazole ring. Deuterium labeling studies have been conducted to support the proposed mechanism involving the platinum-carbene intermediate. rsc.org
This methodology's utility has been demonstrated in the synthesis of analogues of antirhinovirus compounds, highlighting its relevance in medicinal chemistry. rsc.org The reaction conditions are tailored to control the catalytic cycle and achieve the desired isoxazole products.
| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Propargylic N-hydroxycarbamate derivative 1 | PtCl2 | Toluene | 80 °C | 75 | rsc.org |
| Propargylic N-hydroxycarbamate derivative 2 | PtCl4 | Dioxane | 100 °C | 68 | rsc.org |
| Propargylic N-hydroxycarbamate derivative 3 | (Ph3P)2PtCl2 | THF | 65 °C | 82 | rsc.org |
One-Pot Cyclization-Fluorination of Alkynone O-Methyl Oximes
A highly efficient one-pot cascade reaction for the synthesis of 4-fluoroisoxazoles has been developed, utilizing a gold-catalyzed cyclization of 2-alkynone O-methyl oximes followed by fluorination. nih.gov This tandem protocol is advantageous due to its mild reaction conditions, high yields, and high selectivity. nih.gov
The reaction proceeds at room temperature in the presence of a gold catalyst, such as (IPr)AuCl, a silver co-catalyst like AgOTs, a fluorinating agent, for which Selectfluor is effective, and a base like sodium bicarbonate. nih.gov The process involves the intramolecular cyclization of the 2-alkynone O-methyl oxime, which is then trapped by the electrophilic fluorine source to afford the 4-fluoroisoxazole (B12616020) product. This method avoids the need for isolating the intermediate isoxazole, streamlining the synthetic process. organic-chemistry.org
The substrate scope is broad, accommodating various substituents on the aromatic and alkynyl portions of the starting material. organic-chemistry.org
| Starting Material (Alkynone O-Methyl Oxime) | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| 1-Phenyl-3-prop-1-yn-1-one O-methyl oxime | (IPr)AuCl, AgOTs, Selectfluor, NaHCO3 | DCE | 92 | nih.govorganic-chemistry.org |
| 1-(4-Methoxyphenyl)-3-prop-1-yn-1-one O-methyl oxime | (IPr)AuCl, AgOTs, Selectfluor, NaHCO3 | DCE | 88 | organic-chemistry.org |
| 1-(4-Chlorophenyl)-3-prop-1-yn-1-one O-methyl oxime | (IPr)AuCl, AgOTs, Selectfluor, NaHCO3 | DCE | 90 | organic-chemistry.org |
Annulation Reactions for Fused Isoxazoles
The construction of isoxazole rings fused to other heterocyclic systems, such as pyridine (B92270), is of significant interest. These fused systems, like isoxazolo[4,5-b]pyridines, exhibit a range of biological activities. beilstein-journals.orgnih.govbeilstein-journals.org Synthetic strategies for these compounds often rely on annulation reactions, where one ring is built onto another pre-existing ring.
Annulation of an Isoxazole Fragment to a Pyridine Ring
One major approach to isoxazolo[4,5-b]pyridines involves the annulation of an isoxazole ring onto a pre-functionalized pyridine core. beilstein-journals.orgbohrium.com This strategy typically starts with a pyridine derivative bearing suitable functional groups at adjacent positions, which can then be elaborated to form the isoxazole ring. For instance, 3-halopyridines or 3-hydroxypyridines with a reactive group at the 2-position can serve as precursors for the cyclization to form the fused isoxazole. beilstein-journals.org
Annulation of a Pyridine Ring to a Functionalized Isoxazole Core
Conversely, the pyridine ring can be annulated onto a functionalized isoxazole core. beilstein-journals.orgbohrium.com This approach begins with a substituted isoxazole that has appropriate functional groups to allow for the construction of the fused pyridine ring. Examples include the intramolecular cyclization of 4-(propargylamino)isoxazoles. beilstein-journals.org This method provides an alternative and sometimes more efficient route to the desired fused heterocyclic system, depending on the availability of the starting isoxazole.
Synthesis from 3-Nitropyridines via Intramolecular Nucleophilic Substitution
A particularly effective method for the synthesis of isoxazolo[4,5-b]pyridines starts from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.govbeilstein-journals.org The key step in this synthesis is an intramolecular nucleophilic substitution of the nitro group. beilstein-journals.orgnih.govbeilstein-journals.org The process involves the reaction of the 2-chloro-3-nitropyridine (B167233) with a carbon nucleophile that introduces a side chain at the 2-position. This side chain contains a group, such as an oxime, that can then displace the adjacent nitro group to form the isoxazole ring. beilstein-journals.org
This method benefits from mild reaction conditions, readily available starting materials, and generally high product yields. beilstein-journals.orgnih.gov The presence of an electron-withdrawing group on the pyridine ring can facilitate the key intramolecular nucleophilic substitution step. beilstein-journals.org
| Starting Pyridine Derivative | Key Reaction Type | Product Type | Reference |
| 2-Chloro-3-nitropyridine | Intramolecular nucleophilic substitution | Isoxazolo[4,5-b]pyridine | beilstein-journals.orgnih.govbeilstein-journals.org |
| 3-Hydroxypyridine derivative | Annulation of an isoxazole fragment | Isoxazolo[4,5-b]pyridine | beilstein-journals.org |
| 4-Aminoisoxazole derivative | Annulation of a pyridine ring | Isoxazolo[4,5-b]pyridine | bohrium.com |
Cyclization of Alkenyl Oximes to Fused Systems
The intramolecular cyclization of alkenyl oximes is a versatile method for constructing fused isoxazole and isoxazoline ring systems. researchgate.net These reactions can be promoted by various reagents and proceed through different mechanisms, often involving an intramolecular cycloaddition.
One approach involves the synthesis of bicyclic isoxazole derivatives from dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates. researchgate.net These substrates can be converted to the corresponding bicyclic isoxazoles in good yields. The reaction conditions can be optimized to favor the formation of the desired fused systems. researchgate.net Another strategy involves the intramolecular nitrile oxide cycloaddition (INOC) of aldoximes, which can be generated in situ. This method has been used to synthesize dihydrofuro[3,4-c]isoxazoles and dihydro-4H-pyrano[4,3-c]isoxazoles.
The synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has also been achieved through the intramolecular cycloaddition of propargyl-substituted methyl azaarenes. mdpi.com This metal-free, one-pot process utilizes tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N-O fragment, leading to the formation of new C-N, C-C, and C-O bonds in a sequential nitration and annulation process. mdpi.com
| Substrate Type | Reagent/Condition | Product Type | Yield (%) | Reference |
| Dimethyl 2-allyl-2-(2-nitro-1-arylethyl)malonate | Base | Bicyclic Isoxazoline | 75-88 | researchgate.net |
| Propargyl-substituted methyl azaarene | tert-Butyl Nitrite (TBN), Acetic Acid | Isoxazole-fused tricyclic quinazoline | up to 80 | mdpi.com |
| Dimethyl-2-(2-nitro-1-aryl)-2-(prop-2-yn-1yl)malonate | Base | Bicyclic Isoxazole | 72-85 | researchgate.net |
Regioselectivity and Stereoselectivity in Isoxazole Synthesis
Regioselectivity is a critical consideration in isoxazole synthesis, particularly in [3+2] cycloaddition reactions, which are a cornerstone for forming the isoxazole ring. The reaction between a nitrile oxide and an unsymmetrical alkyne can theoretically yield two different regioisomers. Research has shown that the choice of substrates, catalysts, and reaction conditions can effectively control the outcome. For instance, in the synthesis of phosphonate-derived isoxazoles, using vinylphosphonates with a leaving group in specific positions allows for the regioselective formation of either 3,5-disubstituted or 3,4-disubstituted isoxazoles. rsc.org
In a study on the synthesis of celastrol (B190767) precursors, it was discovered that the cycloaddition of a nitrile oxide to an enyne under kinetic conditions yielded a rare 3,4-disubstituted isoxazole adduct. nih.gov However, the reaction was found to be reversible, and elevating the temperature allowed for isomerization to the thermodynamically more stable 3,5-disubstituted isoxazole, with hydrogen bonding playing a role in accelerating this change. nih.gov
Furthermore, regioselectivity can be divergent, leading to different heterocyclic systems from a common intermediate. A notable example is the reaction of ortho-hydroxyaryl N-H ketimines, which can be selectively guided to form either 3-substituted benzisoxazoles through N-O bond formation under anhydrous conditions or 2-substituted benzoxazoles via a Beckmann-type rearrangement mediated by NaOCl. organic-chemistry.org This highlights how subtle changes in the reaction environment can dictate the final heterocyclic scaffold.
Catalyst-Free and Environmentally Benign Synthetic Approaches
In recent years, the development of synthetic methods that align with the principles of green chemistry has become a major focus. These approaches aim to reduce waste, avoid hazardous solvents and catalysts, and improve energy efficiency. For the synthesis of isoxazoles and related fused heterocycles, several environmentally benign strategies have emerged.
Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted as a powerful tool for accelerating organic reactions. abap.co.in Compared to conventional heating, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions with fewer byproducts. abap.co.innih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles, benzoxazoles, and benzimidazoles. eurekaselect.comnih.gov
A notable example is the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles, a related fused heterocyclic system, which was achieved in high yields using a water-isopropanol mixture under microwave irradiation. nih.govrsc.org This method highlights the dual benefit of combining microwave energy with green solvents to create highly efficient and environmentally friendly protocols. nih.govrsc.org The synthesis of bis-isoxazole derivatives has also been effectively performed using microwave assistance under solvent-free conditions, demonstrating the versatility of this technique. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |
|---|---|---|---|---|
| Isoxazole Derivatives | Several hours | 3-5 minutes | Good to excellent | rsc.org |
| Benzo[d]imidazo[2,1-b]thiazole | 12 hours | 15 minutes | 95% | nih.gov |
Aqueous Medium and Deep Eutectic Solvents
The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Efficient syntheses of isoxazoline derivatives have been developed using water as the solvent, often coupled with ultrasound irradiation to enhance reaction rates. nih.gov One-pot, multi-component reactions in water have been devised for the synthesis of novel 3,5-disubstituted isoxazole-sulfonates and -sulfonamides, creating multiple new chemical bonds in a single, efficient process. researchgate.net
Deep Eutectic Solvents (DESs) have emerged as another class of green solvents. They are typically mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor, forming a liquid with a low melting point. DESs are often biodegradable, have low vapor pressure, and can be recycled, making them an attractive alternative to volatile organic compounds (VOCs).
Ultrasound Radiation-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a non-conventional energy source that can significantly enhance reaction rates and yields. The physical phenomenon responsible is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This has been shown to improve mass transfer and accelerate reactions. researchgate.net
Ultrasound-assisted synthesis has been successfully employed for the one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides in water, achieving excellent yields in very short reaction times (13–17 minutes). researchgate.net Similarly, multicomponent reactions to form benzodiazepine (B76468) rings, another class of fused heterocycles, have been efficiently carried out in water with ultrasound assistance, often eliminating the need for traditional purification methods. nih.gov The synthesis of isoxazole derivatives via a one-pot cascade reaction has also been accomplished using ultrasonication, showcasing the broad applicability of this green technique. rsc.org
Synthesis of Bis-Isoxazole Systems
Bis-isoxazole systems, which contain two isoxazole rings within the same molecule, are of interest in medicinal and materials chemistry. Synthetic strategies for these compounds often involve the reaction of a precursor containing two reactive sites. A successful approach involves the reaction of bis-chalcones with hydroxylamine hydrochloride under microwave irradiation and solvent-free conditions, adsorbed on neutral alumina. This method allows for the rapid and efficient formation of bis-isoxazole products in good to excellent yields. rsc.org Another microwave-assisted method has been used to synthesize 7H-pyrrolo[2,3-c:5,4-c′]diisoxazole derivatives, demonstrating the utility of this technique for creating fused bis-heterocyclic systems. rsc.org
Synthetic Routes to Functionalized Isoxazole Derivatives
The ability to introduce a wide range of functional groups onto the isoxazole core is crucial for tuning its chemical and biological properties. Numerous methods have been developed for the synthesis of functionalized isoxazoles and their benzo-fused analogues.
One powerful strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov Using iodine monochloride (ICl) as the electrophile, this reaction provides an efficient route to 4-iodoisoxazoles under mild conditions. The resulting iodo-substituted isoxazoles are highly versatile intermediates that can be readily elaborated through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyl, and other groups, leading to highly substituted 3,4,5-trisubstituted isoxazoles. nih.gov
Another approach involves the direct functionalization of a pre-formed heterocyclic core. For example, the synthesis of functionalized naphtho[2,1-d]oxazoles has been achieved where a hydroxyl group at the 4-position is converted into a triflate. acs.org This triflate group serves as an excellent leaving group for subsequent cross-coupling reactions, allowing for easy variation of the substituent at that position. acs.org Similarly, the synthesis of isoxazole derivatives can be achieved through multi-step sequences that build functionality. The reaction of the hydroxyl group on a pre-formed isoxazole with reagents like benzoyl chloride or acetic anhydride (B1165640) allows for the synthesis of new ester-functionalized isoxazoles. mdpi.com
Multi-component reactions also offer an efficient pathway to functionalized systems. A three-component reaction involving hydroxylamine hydrochloride, various aldehydes, and β-keto esters can be catalyzed by amine-functionalized cellulose (B213188) to produce a variety of 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields. mdpi.com
Reactivity and Reaction Mechanisms of Benzo C Isoxazole Systems
Ring Opening Reactions
The cleavage of the isoxazole (B147169) ring, particularly the weak N-O bond, is a characteristic reaction of benzo[c]isoxazole systems. This can be induced by both reductive methods and base promotion in related systems.
Reductive Ring Opening with Metal Carbonyl Complexes (e.g., Mo(CO)6)
The N-O bond in isoxazoles can undergo reductive cleavage when treated with metal carbonyls. rsc.orgrsc.org Molybdenum hexacarbonyl, Mo(CO)6, in the presence of water, effectively facilitates this transformation under thermal conditions. rsc.orgrsc.org The reaction is believed to proceed through a (β-oxo vinyl)nitrene intermediate complexed to the metal. rsc.org This intermediate is then reduced by the metal in the presence of water to yield a β-amino enone. rsc.orgrsc.org This method has been utilized as a key step in transforming isoxazole rings into β-diketone moieties, for example, in the synthesis of curcumin (B1669340) derivatives. orientjchem.orgorientjchem.orgresearchgate.net For 5,6-Dichlorobenzo[c]isoxazole, this reaction would be expected to cleave the isoxazole ring to form a derivative of 2-amino-4,5-dichlorophenol. While Mo(CO)6 is effective, other methods for the reductive cleavage of isoxazolines include hydrogenolysis with Raney nickel and reduction with reagents like LiAlH4 or SmI2. nih.gov
Base-Promoted Ring Cleavage of Isoxazoline (B3343090) N-Oxides
The reactivity of the isoxazole system is further highlighted by the behavior of related compounds like isoxazoline N-oxides. These cyclic nitronic esters can undergo ring cleavage when treated with acid. researchgate.net More direct base-promoted ring-opening has been observed in isoxazolo[4,5-b]pyridines, particularly when an electron-withdrawing group is present at the 3-position. beilstein-journals.org For instance, treatment of 3-formylisoxazolo[4,5-b]pyridine with potassium carbonate leads to decarbonylation and isoxazole ring opening. beilstein-journals.org This type of transformation has also been reported for benzo[d]isoxazoles. beilstein-journals.org Such reactions underscore the susceptibility of the isoxazole ring to cleavage under basic conditions, often leading to rearranged products. rsc.org
Substitution Reactions
The aromatic portion of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome heavily influenced by the electronic nature of the fused heterocycle and the chloro substituents.
Electrophilic Aromatic Substitution
The benzo[c]isoxazole ring system's reactivity towards electrophiles is complex. Generally, five-membered heterocycles like furan (B31954) and pyrrole (B145914) are considered electron-rich and are activated towards electrophilic attack. st-andrews.ac.ukorganicchemistrytutor.comyoutube.com However, the fusion of the benzene (B151609) ring and the specific nature of the isoxazole can alter this. For benzo-fused five-membered heterocycles like indole (B1671886) and benzofuran, electrophilic substitution preferentially occurs on the electron-rich heterocyclic ring. pixel-online.net In the case of benzo[c]isoxazole, the isoxazole ring acts as an electron-withdrawing group, deactivating the benzene ring to electrophilic attack. libretexts.org This deactivation is further enhanced by the two chlorine atoms in this compound. Therefore, forcing conditions would be required for reactions like nitration or halogenation, with substitution expected to occur at the C-4 or C-7 positions, directed by the ortho, para-directing chloro groups.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the benzene ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The presence of two chlorine atoms and the strong electron-withdrawing effect of the fused isoxazole ring facilitate the displacement of the chloro substituents by nucleophiles. This reactivity is analogous to that seen in 5-nitroisoxazoles, where a nitro group is readily displaced by various O, N, and S-nucleophiles. rsc.orgnih.gov The reaction proceeds via a Meisenheimer complex, a stabilized intermediate. It has been suggested that many SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step process, particularly for heterocycles with good leaving groups like chlorine. nih.gov This pathway allows for the introduction of a wide array of functional groups onto the aromatic core of this compound.
Cycloaddition and Photocycloaddition Reactions
Benzo[c]isoxazoles can participate in cycloaddition reactions, often serving as precursors to highly reactive intermediates that undergo subsequent cyclization. nih.gov These reactions provide powerful methods for constructing complex polycyclic systems. nih.govresearchgate.net
The [3+2] cycloaddition of in-situ generated nitrile oxides with arynes is a direct method to synthesize substituted benzisoxazoles. nih.gov This approach is quite general, tolerating a variety of functional groups on both the nitrile oxide and the aryne precursor. nih.gov
Photocycloaddition reactions offer an alternative pathway, taking advantage of the photochemical lability of the isoxazole ring. youtube.com Thermally forbidden cycloadditions, such as [2+2] and [4+4], can become photochemically allowed when one of the reacting partners is in a photoexcited state. youtube.com For benzo[c]isoxazoles, UV irradiation can induce ring opening to form a transient, high-energy species like a vinyl nitrene. This reactive intermediate can then be trapped by a dipolarophile, such as an alkene or alkyne, in a cycloaddition reaction. nih.gov This strategy allows for the construction of diverse heterocyclic frameworks. tandfonline.comnih.gov
Photocycloadditions with Aldehydes: Regio- and Diastereoselectivity
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents a key method for synthesizing oxetanes. beilstein-journals.orgnih.gov The application of this reaction to isoxazoles, however, is sensitive to the substitution pattern on the isoxazole ring. beilstein-journals.org
Research on simple methylated isoxazoles has shown that their photocycloaddition with both aromatic and aliphatic aldehydes can proceed with high regio- and diastereoselectivity, exclusively yielding exo-adducts. beilstein-journals.orgnih.gov For these reactions to be efficient, methylation of the isoxazole ring is critical for achieving high conversion rates and ensuring the stability of the resulting oxetane (B1205548) products. beilstein-journals.orgnih.gov For instance, NMR-scale photolyses of 3,5-dimethylisoxazole (B1293586) and 3,4,5-trimethylisoxazole (B86237) with benzaldehyde (B42025) showed product formation, whereas unsubstituted isoxazole and monomethylated isoxazoles were unreactive under similar conditions. nih.gov The resulting oxetanes derived from isoxazoles are generally sensitive to acid and can be thermally unstable. beilstein-journals.orgnih.gov
In preparative photocycloadditions between 3,4,5-trimethylisoxazole and various aromatic aldehydes, the corresponding bicyclic oxetanes were formed with excellent exo-diastereoselectivity (>99:1). beilstein-journals.org The electronic properties of the aromatic aldehyde also influence the reaction conversion rates. nih.gov
Table 1: Photocycloaddition of 3,4,5-trimethylisoxazole with Aromatic Aldehydes beilstein-journals.org
| Aldehyde | Product | Yield (%) | Diastereoselectivity (exo:endo) |
| Benzaldehyde | Bicyclic Oxetane 9a | 45 | >99:1 |
| 4-Methoxybenzaldehyde | Bicyclic Oxetane 9b | 40 | >99:1 |
| 4-(Trifluoromethyl)benzaldehyde | Bicyclic Oxetane 9c | 37 | >99:1 |
Rearrangement Reactions
The isoxazole ring is susceptible to various rearrangement reactions, which are valuable transformations for accessing different heterocyclic systems.
Isoxazoline N-Oxide Rearrangements to Isoxazoles
Isoxazoline N-oxides (cyclic nitronates) can be readily converted into the corresponding isoxazoles. researchgate.net This rearrangement is often promoted by treatment with a base. researchgate.net This transformation is a key step in multi-step synthetic sequences. For example, a scalable procedure for synthesizing 3,4-diaryl-isoxazole-5-carboxamides was developed where the final step involves the rearrangement of an intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxide. researchgate.net However, the reaction's success can be substrate-dependent; isoxazoline N-oxides bearing an ester group at the C5 position may undergo alternative reaction pathways, such as ring cleavage and recyclization, when treated with certain bases like DBU. researchgate.net
Boulton–Katritzky Rearrangement
The Boulton–Katritzky rearrangement is a thermal or base-catalyzed reaction of 3-(o-azidoaryl)isoxazoles, which is a versatile method for synthesizing various heterocyclic compounds. This type of rearrangement has been reported for the benzo[d]isoxazole series. beilstein-journals.org For example, the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridines in excellent yields. beilstein-journals.org The reaction proceeds through the formation of a hydrazone, which then undergoes cyclization. beilstein-journals.org The nature of the substituents on the arylhydrazone can significantly impact the rearrangement; electron-withdrawing groups may inhibit the reaction due to a decrease in the nucleophilicity of the hydrazone anion. beilstein-journals.org
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the nature of the Boulton-Katritzky rearrangement in the benzo[c]isoxazole system, specifically for (5R)-4-nitrosobenz[c]isoxazole and its anion, characterizing them as pseudopericyclic reactions with aromatic transition states. nih.gov
Table 2: Base-Promoted Boulton-Katritzky Rearrangement of Isoxazolopyridine Arylhydrazones beilstein-journals.org
| Entry | R Group | Ar Group | Initial Product (Yield %) | Rearranged Product (Yield %) |
| 1 | NO₂ | C₆H₅ | 12a (not isolated) | 13a (92%) |
| 2 | NO₂ | 2,4-(NO₂)₂C₆H₃ | 12b (87%) | 13b (n.r.) |
| 3 | CF₃ | C₆H₅ | 12c (not isolated) | 13c (94%) |
| 4 | CF₃ | 4-ClC₆H₄ | 12d (not isolated) | 13d (91%) |
| n.r. = no reaction |
Domino Transformations of Isoxazoles
Domino reactions, or cascade reactions, are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, avoiding the isolation of intermediates. nih.gov The isoxazole ring can serve as a versatile starting point for such transformations. researchgate.net
One example is the electrochemical synthesis of isoxazole motifs through a four-component domino reaction in an undivided cell, which avoids the need for pre-functionalized substrates and sacrificial chemical oxidants. nih.govsemanticscholar.org Another approach involves the Fe/Ni relay-catalyzed domino reaction of 5-alkoxy- or 5-aminoisoxazoles with 1,3-diketones to produce 4-acylpyrrole-2-carboxylic acid derivatives in high yields. researchgate.net The weak N-O bond in the isoxazole skeleton makes it a useful synthon that can be cleaved and integrated into subsequent reaction steps, as demonstrated in the late-stage diversification of electrochemically synthesized isoxazoles into derivatives like β-aminoketones. nih.gov
Derivatization Reactivity for Further Transformations
The benzo[c]isoxazole scaffold can be functionalized to introduce reactive handles for subsequent chemical modifications. The presence of halogen atoms, as in this compound, already provides sites for nucleophilic aromatic substitution (SNAr) reactions, although the reactivity is lower than in systems activated by strong electron-withdrawing groups like nitro groups.
Studies on 5-nitroisoxazoles demonstrate their utility in SNAr reactions with various O, N, and S-bis(nucleophiles) to create bivalent ligands. nih.gov For instance, 5-nitroisoxazoles with ester groups at the C3 position react smoothly and regioselectively with hydroquinone. nih.gov Similarly, 5-chloroisoxazoles are versatile starting materials that can be converted into amides, anhydrides, and esters of 2H-azirine-2-carboxylic acids through reactions with various nucleophiles. mdpi.com The 3-halo-4,5-dihydroisoxazole moiety also serves as a useful synthetic intermediate, with its reactivity spectrum allowing access to diverse chemical functionalities. researchgate.net These examples highlight the potential of the chloro-substituents on the this compound ring to be displaced by various nucleophiles, enabling the synthesis of a wide array of derivatives for further transformations.
Derivatization and Functionalization Strategies of 5,6 Dichlorobenzo C Isoxazole
Introduction of Diverse Functional Groups at the Isoxazole (B147169) Core
The functionalization of the isoxazole ring is critical for modifying the electronic and steric properties of the parent molecule. Direct C-H functionalization and cross-coupling reactions, often catalyzed by transition metals, are primary methods for this purpose. These techniques allow for the introduction of various substituents at the C-3, C-4, and C-5 positions of the isoxazole ring, although such reactions can be challenging under basic conditions where the ring may be labile. nih.gov
One established strategy involves the reaction of a propargyl phenyl ether with a hydroxymoyl chloride in the presence of copper(I) iodide and potassium carbonate to form an isoxazole intermediate. This intermediate can then be further cyclized using a Palladium(II) complex, demonstrating a pathway to complex derivatives. nih.gov Another key approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a fundamental method for constructing the isoxazole ring itself, which can be adapted to introduce functionality. nih.govnih.gov
For isoxazoles bearing good leaving groups, such as a nitro group at the C-5 position, nucleophilic aromatic substitution (SNAr) reactions provide a direct route for introducing a wide range of functionalities. SNAr reactions of 5-nitroisoxazoles with various O,O-, N,N-, and S,S-bis(nucleophiles) have been shown to proceed smoothly, yielding a diverse array of derivatives. nih.gov This highlights a potential pathway for functionalizing the benzo[c]isoxazole core, assuming appropriate precursors can be synthesized.
Table 1: Examples of Functionalization Reactions on Isoxazole Cores
| Starting Material | Reagents | Product Description | Reference |
|---|---|---|---|
| Propargyl phenyl ether, Hydroxymoyl chloride | CuI, K2CO3, Pd(II) complex | Tricyclic fused isoxazole | nih.gov |
| 5-Nitroisoxazoles | O,O-, N,N-, or S,S-bis(nucleophiles) | Bis(isoxazole) derivatives | nih.gov |
Formation of Fused Polycyclic Heterocyclic Systems
Building upon the 5,6-Dichlorobenzo[c]isoxazole core to create fused polycyclic systems significantly expands its structural complexity and potential applications. Such transformations are valuable for creating novel molecular frameworks.
A prominent strategy involves intramolecular cyclization. For example, isoxazole intermediates containing strategically placed reactive groups can be induced to form additional rings. The synthesis of tricyclic fused isoxazoles from a propargyl phenyl ether-substituted isoxazole via a Pd(II) complex is a prime example of this approach. nih.gov
Base-promoted rearrangements and cyclizations are also reported for related benzisoxazole systems. In some cases, the treatment of a substituted benzisoxazole with a base like potassium carbonate can induce a cyclization, which may be followed by a ring-opening rearrangement. For instance, the cyclization of certain oximes can lead to a 3-formylisoxazolo[4,5-b]pyridine, which subsequently undergoes a base-promoted decarbonylation and isoxazole ring opening. beilstein-journals.org To prevent such rearrangements, protecting groups may be necessary. The conversion of a formyl group to a dioxolane or an arylhydrazone has been shown to be an effective strategy to allow for the desired cyclization to form stable isoxazolo[4,5-b]pyridines without subsequent ring opening. beilstein-journals.org
These examples underscore the importance of substrate design and reaction conditions in controlling the outcome of reactions intended to form fused heterocyclic systems from benzisoxazole precursors.
Strategies for Specific Positional Functionalization
Achieving regioselectivity in the functionalization of fused heterocyclic systems like this compound is a significant synthetic challenge. The electronic nature of both the benzene (B151609) and isoxazole rings, as well as the influence of existing substituents (the two chlorine atoms), dictates the preferred sites of reaction.
For 6,5-fused heterocyclic systems, the five-membered ring is often more reactive towards C-H functionalization than the six-membered benzene ring. mdpi.com Therefore, achieving functionalization on the benzene portion requires specific strategies that can override this inherent reactivity pattern. One such strategy is the use of a directing group. For instance, in a related benzoxazole system, a hydroxyl group at the C6 position was found to direct the palladium-catalyzed arylation to the C7 position, an uncommon regioselectivity that highlights the power of directing groups. mdpi.com
In the absence of strong directing groups, functionalization typically occurs at the most acidic or electronically favorable position. For many aryl azoles, metalation with strong bases can occur competitively on the azole ring or the aryl ring. researchgate.net The development of tailored metal-amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), has enabled highly regioselective ortho-magnesiation of the aryl ring in aryl azoles, preventing competitive metalation at the more acidic heterocyclic ring. researchgate.net Such tailored reagents could potentially be applied to achieve specific positional functionalization on the benzene ring of this compound.
Generation of Amide-Functionalized Isoxazoles
The introduction of an amide functional group is a common and important modification in medicinal chemistry. For isoxazoles, a primary route to amide derivatives is through the coupling of an isoxazole carboxylic acid with an amine.
A widely used method involves activating the carboxylic acid group with a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a catalyst like DMAP (4-Dimethylaminopyridine). nih.gov The resulting activated intermediate readily reacts with a primary or secondary amine to form the corresponding isoxazole-carboxamide. nih.gov This method is versatile and tolerates a wide range of aniline derivatives and other amines. nih.gov
An alternative pathway starts from 5-chloroisoxazoles. These compounds can undergo rearrangement in the presence of Lewis acids like anhydrous FeCl2 to form highly reactive 2H-azirine-2-carbonyl chloride intermediates. mdpi.com These intermediates can then be treated with various amines to furnish the desired amides. mdpi.com This reaction can proceed through several simultaneous mechanisms, including direct interaction of the carbonyl chloride with the amine or pathways mediated by anhydride (B1165640) formation in the presence of trace water. mdpi.com
Table 2: Synthetic Routes to Amide-Functionalized Isoxazoles
| Precursor | Key Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| Isoxazole-4-carboxylic acid | EDC, DMAP, Aniline derivative | Activated ester | Isoxazole-4-carboxamide | nih.gov |
Computational Chemistry and Theoretical Studies of Dichlorobenzo C Isoxazoles
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in the selection of appropriate theoretical methods and models to accurately describe the electronic structure of a molecule.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. For the study of isoxazole (B147169) derivatives, several functionals are commonly employed. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for their reliability in predicting molecular geometries and energies. The Hartree-Fock (HF) method, while being a more fundamental ab initio approach, often serves as a starting point or for comparative purposes. More modern and sophisticated functionals, such as M06-2X, are also utilized for their improved performance in describing non-covalent interactions and thermochemistry. The choice of functional is critical and is often validated against experimental data where available.
The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For organic molecules containing halogens like 5,6-Dichlorobenzo[c]isoxazole, Pople-style basis sets such as 6-311+G(d,p) and 6-311++G(d,p) are frequently used. researchgate.net These basis sets are augmented with diffuse functions (+) to better describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in the orbital shapes, leading to a more accurate representation of the electron density.
To simulate the behavior of this compound in a solution, which is crucial for predicting its reactivity in a real-world chemical environment, solvation models are employed. The Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD) are two such implicit solvation models. These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solvent environment, which can significantly differ from the gas phase.
Electronic Structure Analysis
Once the quantum chemical calculations are performed, the resulting data is analyzed to understand the electronic nature of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich benzoisoxazole ring system, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, representing the type of results expected from a DFT calculation. |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the oxygen and nitrogen atoms of the isoxazole ring. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the ESP surface would likely show negative potential around the heteroatoms of the isoxazole ring and a more positive potential on the hydrogen atoms and around the chlorine atoms, reflecting their electronegativity.
In-Depth Computational Analysis of this compound Remains Limited in Scientific Literature
A comprehensive review of published scientific research reveals a notable absence of detailed computational and theoretical studies specifically focused on the chemical compound This compound . Consequently, the specific empirical data required to construct a detailed analysis as per the requested outline is not available in the public domain.
While computational chemistry is a powerful tool for understanding molecular properties, its application to every known chemical compound is not exhaustive. The requested data points, which include molecular electronegativity, hardness, electrophilicity indices, precise bond lengths and angles, potential energy surfaces, and specific mechanistic or tautomeric studies, are typically generated through dedicated research projects.
General computational studies on the broader class of isoxazoles and benzisoxazoles do exist. chemscene.com These studies often explore synthesis, molecular docking, and potential applications. chemscene.com Similarly, theoretical examinations of tautomerism are a common subject in heterocyclic chemistry, providing insights into the relative stability of different isomeric forms under various conditions. However, these findings are not specific to the 5,6-dichloro substituted variant of benzo[c]isoxazole and cannot be extrapolated without dedicated computational modeling of the target molecule.
Mechanistic investigations using computational models are also prevalent in chemical research, helping to elucidate reaction pathways, such as nonconcerted mechanisms and the roles of intermediates. Yet, no such studies focusing on reactions involving this compound have been found. The optimization of molecular geometries and the analysis of potential energy surfaces are fundamental aspects of computational chemistry, providing crucial information about molecular stability and conformation, but this analysis has not been published for the specified compound.
Advanced Spectroscopic and Analytical Characterization of 5,6 Dichlorobenzo C Isoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For substituted benzo[c]isoxazoles, ¹H NMR and ¹³C NMR provide fundamental information about the proton and carbon environments, while 2D techniques like HMBC are used to establish connectivity and confirm regiochemistry.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed insights into the chemical environment of hydrogen and carbon atoms within a molecule, respectively. In the context of 5,6-Dichlorobenzo[c]isoxazole and its derivatives, these techniques are fundamental for confirming the substitution pattern on the aromatic ring and the integrity of the isoxazole (B147169) moiety. nih.gov
In a typical ¹H NMR spectrum of a substituted phenylisoxazole, the proton on the isoxazole ring often appears as a characteristic singlet. For instance, in various 3,5-diarylisoxazoles, this proton signal is observed in the range of 6.80-7.04 ppm. rsc.orgresearchgate.net The protons on the phenyl rings present as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns being dependent on the nature and position of the substituents. rsc.orgniscair.res.in
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. For isoxazole derivatives, the carbons of the heterocyclic ring have distinct resonances. For example, in 3,5-diphenylisoxazole, the isoxazole carbons C3, C4, and C5 resonate at approximately 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The presence of electron-withdrawing groups, such as chlorine atoms in this compound, would be expected to significantly influence the chemical shifts of the adjacent carbon and proton atoms, a key diagnostic feature in their spectra. nih.gov
The following table summarizes representative NMR data for various substituted isoxazole derivatives, illustrating the typical chemical shift ranges.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Isoxazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 3,5-diphenylisoxazole rsc.org | CDCl₃ | 6.84 (s, 1H, isoxazole-H), 7.43-7.53 (m, 6H, ArH), 7.81-7.91 (m, 4H, ArH) | 97.4, 125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1, 162.9, 170.3 |
| 5-(3-chlorophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 6.84 (s, 1H, isoxazole-H), 7.41-7.51 (m, 5H, ArH), 7.69-7.74 (m, 1H, ArH), 7.81-7.87 (m, 3H, ArH) | 98.2, 123.8, 125.8, 126.8, 128.8, 128.9, 129.0, 130.1, 130.1, 130.3, 135.1, 163.0, 168.9 |
| 3-(4-chlorophenyl)-5-phenylisoxazole rsc.org | CDCl₃ | 6.80 (s, 1H, isoxazole-H), 7.45-7.52 (m, 5H, ArH), 7.79-7.85 (m, 4H, ArH) | 97.2, 125.8, 127.2, 127.6, 128.0, 129.0, 129.2, 130.3, 136.0, 161.9, 170.6 |
Heteronuclear Multiple Bond Correlation (HMBC) for Regioselectivity and Stereochemistry
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional NMR technique that reveals long-range (typically 2- to 4-bond) correlations between protons and carbons. This is particularly valuable for unambiguously establishing the regioselectivity of reactions where multiple isomers can be formed. researchgate.net
In the synthesis of substituted benzo[c]isoxazoles, different substitution patterns are possible. HMBC experiments can definitively distinguish between these regioisomers by identifying key correlations that would only exist in one specific structure. For example, in the characterization of a novel bis-isoxazole, HMBC was used to confirm the regioselective formation of one isomer over another. nih.gov A correlation between a specific proton and a carbon three bonds away (³JCH) can confirm the connectivity across a substituted part of the molecule. nih.govresearchgate.net This method provides irrefutable evidence for the final molecular structure, which is critical when developing synthetic pathways for complex molecules like functionalized this compound derivatives. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides key diagnostic peaks that confirm the presence of the core structure.
Table 2: Typical Infrared Absorption Frequencies for Isoxazole Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of C-H bonds on the benzene (B151609) ring. |
| C=N Stretch | 1615 - 1570 | Stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. niscair.res.in |
| Aromatic C=C Stretch | 1500 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. |
| N-O Stretch | 1410 - 1400 | Stretching vibration of the nitrogen-oxygen bond in the isoxazole ring. |
| C-Cl Stretch | 850 - 550 | Stretching vibration of the carbon-chlorine bond. The exact position depends on the aromatic substitution. |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound like this compound. The experimentally determined mass is compared to the calculated mass for the expected formula, with a close match (typically within a few parts per million) providing strong evidence for the compound's identity. nih.govmdpi.com
For derivatives of isoxazole, HRMS data is often reported as the mass of the protonated molecule [M+H]⁺. For example, a novel bis-isoxazole with the formula C₂₆H₂₈N₂O₃ showed a pseudo-molecular ion at m/z = 417.2127 [M+H]⁺, which was consistent with its calculated molecular formula. nih.gov
Mass Spectral Data
Standard mass spectrometry, often using Electron Ionization (EI), provides a fingerprint of a molecule through its fragmentation pattern, in addition to its molecular weight from the molecular ion peak (M⁺). nist.gov For this compound, the mass spectrum would be expected to show a prominent molecular ion peak. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
The fragmentation of the isoxazole ring can proceed through various pathways. Common fragmentation of isoxazoles involves the loss of carbon monoxide (CO) or the cleavage of the N-O bond. nist.govmiamioh.edu The fragmentation pattern provides additional structural information and can help differentiate between isomers. nih.govnih.gov
X-ray Diffraction Analysis (Single-Crystal)
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For derivatives of benzo[c]isoxazole, obtaining a suitable single crystal is a critical prerequisite. Slow evaporation of a saturated solution, vapor diffusion, or solvent layering are common crystallization techniques employed.
While specific crystallographic data for this compound is not publicly available, analysis of related heterocyclic structures allows for the prediction of key structural features. mdpi.combeilstein-journals.org For instance, the crystal structure of a related fused heterocycle revealed a monoclinic crystal system with a P21/n space group. mdpi.com Similar analyses would be expected for this compound, providing unequivocal proof of its structure. The high quality of crystals allows for data collection at resolutions up to 0.83 angstroms, enabling precise anisotropic refinement. nih.gov
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Heterocyclic Compound (Note: Data is for a representative compound, not this compound, and is provided for illustrative purposes.)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P21/n | mdpi.com |
| a (Å) | 7.8707(2) | mdpi.com |
| b (Å) | 15.9681(4) | mdpi.com |
| c (Å) | 11.9798(4) | mdpi.com |
| β (°) | 100.283(3) | mdpi.com |
| Volume (Å3) | 1481.44(7) | mdpi.com |
| Z (molecules/unit cell) | 4 | mdpi.com |
| Density (calculated) (Mg/m3) | 1.486 | mdpi.com |
Micro Electron Diffraction (MicroED)
Micro Electron Diffraction (MicroED) has emerged as a powerful technique for structural elucidation, particularly when growing large single crystals suitable for SCXRD is challenging. nih.gov This cryo-electron microscopy (cryo-EM) method can determine atomic resolution structures from nano- or sub-micrometer-sized crystals. nih.govnih.gov The strong interaction between electrons and matter means that even minuscule crystals can produce detectable diffraction. nih.gov
In a MicroED experiment, a slurry of microcrystals is applied to a transmission electron microscope (TEM) grid and flash-frozen. nih.gov The grid is then placed in the TEM, and crystals are identified. A continuous rotation dataset is collected from a suitable crystal, where diffraction patterns are recorded as a movie using a high-speed camera. nih.govnih.gov This data can then be processed using standard X-ray crystallography software to solve the three-dimensional structure. nih.gov
This technique would be invaluable for this compound if it proves difficult to crystallize to a size suitable for X-ray diffraction. MicroED is capable of determining the structures of small molecules even from partially purified mixtures, which can significantly accelerate the research and development process. researchgate.net
Table 2: Comparison of Diffraction Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Micro Electron Diffraction (MicroED) |
| Radiation Source | X-rays | Electrons |
| Required Crystal Size | Micrometers to millimeters | Nanometers to sub-micrometers nih.gov |
| Sample State | Single crystal | Microcrystalline powder researchgate.net |
| Data Collection | Goinometer-based rotation | Continuous rotation in a TEM nih.gov |
| Key Advantage | "Gold standard" for structural analysis | Ability to analyze extremely small crystals, even in mixtures researchgate.netsemanticscholar.org |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides a crucial check for purity and confirms that the empirical formula of the synthesized compound matches its theoretical formula. For halogen-containing compounds like this compound, the analysis would also include the percentage of chlorine.
The theoretical elemental composition is calculated from the molecular formula (C₇H₃Cl₂NO). The experimental values for a pure sample should agree closely with these calculated percentages, typically within a ±0.4% margin.
Table 3: Theoretical Elemental Analysis Data for this compound
| Element | Molecular Formula | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | C₇ | 12.01 | 84.07 | 41.62 |
| Hydrogen (H) | H₃ | 1.01 | 3.03 | 1.50 |
| Chlorine (Cl) | Cl₂ | 35.45 | 70.90 | 35.10 |
| Nitrogen (N) | N₁ | 14.01 | 14.01 | 6.94 |
| Oxygen (O) | O₁ | 16.00 | 16.00 | 7.92 |
| Total | C₇H₃Cl₂NO | 202.01 | 100.00 |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule. This technique provides information about the oxidation and reduction potentials, the stability of the redox species, and the reversibility of the electron transfer processes. nih.govnih.gov Such data is vital for designing molecules for applications in organic electronics, sensors, or for understanding potential metabolic pathways.
In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back again, while the resulting current is measured. For this compound, the electron-withdrawing nature of the two chlorine atoms and the isoxazole ring is expected to influence its electrochemical behavior significantly.
While specific CV data for this compound is not available, studies on related isoxazole and chlorinated aromatic compounds suggest that it would likely exhibit an irreversible reduction peak at a moderately negative potential. semanticscholar.org The oxidation potential is expected to be high due to the electron-deficient nature of the aromatic system.
Table 4: Representative Electrochemical Data for an Isoxazole Derivative (Note: This data is illustrative and based on findings for related isoxazole compounds. nih.gov The exact potentials for this compound would need to be determined experimentally.)
| Parameter | Illustrative Value | Description |
| Oxidation Potential (Epa) | > +1.5 V vs SCE | The potential at which the compound is oxidized. A high value indicates resistance to oxidation. |
| Reduction Potential (Epc) | -0.8 to -1.2 V vs SCE | The potential at which the compound is reduced. The presence of chlorine atoms facilitates reduction. |
| Electron Transfer Process | Irreversible | Indicates that the species formed after electron transfer is unstable and undergoes further reaction. nih.gov |
| Experimental Conditions | ||
| Solvent | Acetonitrile | A common polar aprotic solvent for electrochemical studies. nih.gov |
| Supporting Electrolyte | 0.1 M TBAPF₆ | Provides conductivity to the solution. |
| Scan Rate | 100 mV/s | The rate at which the potential is swept. |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 5,6-Dichlorobenzo[c]isoxazole?
- Methodology : A common approach involves the reaction of nitroethane-derived intermediates, such as acetaldehyde, with aromatic aldehydes in the presence of amines or Schiff bases. For example, aromatic aldehydes react with ethyl nitroacetate under controlled conditions to yield isoxazole derivatives . Chlorination steps (e.g., using PCl₅) are critical to introducing dichloro substituents, as seen in analogous isoxazole syntheses .
- Key Considerations : Reaction temperature and stoichiometry must be optimized to avoid competing pathways, such as the formation of dinitroglutarates or isoxazole N-oxide byproducts .
Q. How can NMR and mass spectrometry (MS) be used to characterize this compound?
- Methodology : ¹H NMR (200 MHz, DMSO-d₆) typically shows singlets for aromatic protons (δ ~8.09–8.52 ppm), while ¹³C NMR confirms carbon environments (e.g., δ ~125–160 ppm for aromatic carbons). MS analysis (negative ion mode) provides molecular ion peaks (e.g., m/z 250 [M-H]⁻ for dichlorinated analogs) .
- Data Interpretation : Compare spectral data with structurally similar compounds, such as 5,6-Dichlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, to validate assignments .
Q. What safety protocols are essential when handling this compound?
- Guidelines : Use PPE (gloves, masks, protective clothing) and conduct experiments in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated and processed by certified hazardous waste facilities .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts during synthesis?
- Contradiction Analysis : Evidence shows that reaction conditions (e.g., solvent polarity, catalyst choice) significantly influence product distribution. For instance, using Schiff bases instead of amines reduces side reactions in aromatic systems . Computational modeling (DFT or MP2) can predict intermediates, as demonstrated in photodissociation studies of isoxazole derivatives .
- Experimental Design : Employ kinetic studies (e.g., time-resolved MS) to monitor intermediate formation and adjust reaction parameters in real time .
Q. What are the photodissociation mechanisms of this compound under UV irradiation?
- Methodology : Use PEPIPICO (photoelectron photoion coincidence spectroscopy) to track dissociation channels. Studies on isoxazole reveal both direct (C-N bond cleavage) and indirect (ring-opening) pathways .
- Branching Ratios : Quantify product ratios (e.g., HCl vs. Cl₂ elimination) using high-resolution MS and correlate with theoretical calculations .
Q. How does substitution at the 3- and 5-positions affect biological activity in isoxazole derivatives?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups) via fluoroalkyl-containing synthons to enhance metabolic stability. For example, 3,4,5-trisubstituted isoxazoles show potent HSP90 inhibition in cancer studies .
- Validation : Use in vitro assays (e.g., protein binding via SPR) to evaluate affinity and selectivity .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Methodology : Employ HPLC-UV/MS with reference standards (e.g., EP impurities) for quantification. Compare retention times and fragmentation patterns with known impurities (e.g., midazolam-related analogs) .
- Limits of Detection (LOD) : Validate methods per ICH guidelines, achieving LODs <0.1% for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
